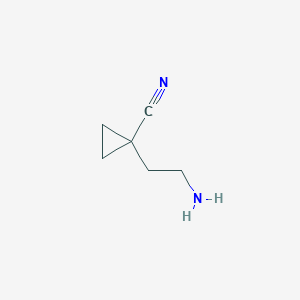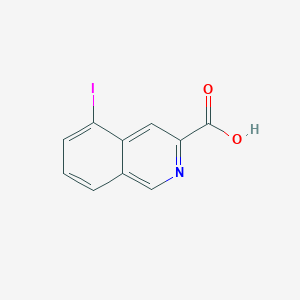
3-(2,2,2-Trifluoroethyl)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)isonicotinonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an isonicotinonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the trifluoroethyl group is introduced to the isonicotinonitrile moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoroethyl isonicotinic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoroethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoroethyl isonicotinic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different chemical properties and applications.
3-(2,2,2-Trifluoroacetyl)isonicotinonitrile: Another derivative with a trifluoroacetyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
Uniqueness
3-(2,2,2-Trifluoroethyl)isonicotinonitrile stands out due to its unique combination of the trifluoroethyl group and isonicotinonitrile backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F3N2 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)3-7-5-13-2-1-6(7)4-12/h1-2,5H,3H2 |
InChI-Schlüssel |
BUWCFVDLNAGMRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C#N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)


![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)



![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)


